(S)-1,2,4-Butanetriol
Overview
Description
(S)-1,2,4-Butanetriol is an organic compound with the molecular formula C4H10O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a triol, which means it contains three hydroxyl (OH) groups. The (S)-configuration indicates the specific spatial arrangement of these groups around the chiral center, which is crucial for its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1,2,4-Butanetriol can be synthesized through various methods. One common approach involves the reduction of (S)-malic acid. The process typically includes the following steps:
Reduction of (S)-malic acid: This is achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.
Hydrolysis of this compound esters: Another method involves the hydrolysis of esters derived from this compound using acidic or basic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to convert substrates like glucose into this compound through metabolic pathways.
Chemical Reactions Analysis
Types of Reactions: (S)-1,2,4-Butanetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH4).
Substitution reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
(S)-1,2,4-Butanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of various biologically active compounds.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and plasticizers, enhancing the properties of these materials.
Mechanism of Action
The mechanism by which (S)-1,2,4-butanetriol exerts its effects depends on its specific application. In drug delivery, for instance, it can form stable complexes with active pharmaceutical ingredients, facilitating their transport and release in the body. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with other molecules and influencing their solubility and stability.
Comparison with Similar Compounds
1,2,3-Butanetriol: Another triol with hydroxyl groups at different positions, leading to different chemical properties and reactivity.
1,2,4-Butanetriol: The racemic mixture of (S)- and ®-1,2,4-butanetriol, which lacks the specific chiral properties of the (S)-enantiomer.
Uniqueness: (S)-1,2,4-Butanetriol’s chiral nature makes it unique compared to its racemic mixture and other isomers. This chirality can significantly influence its interactions with other chiral molecules, making it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2S)-butane-1,2,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXKVVRQIIOZGF-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42890-76-6 | |
Record name | (-)-1,2,4-Butanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42890-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Butanetriol, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042890766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Butanetriol, (2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,4-BUTANETRIOL, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03V2R7Y196 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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